4-(Perfluoropropan-2-yl)aniline
Overview
Description
4-(Perfluoropropan-2-yl)aniline is a useful research compound. Its molecular formula is C9H6F7N and its molecular weight is 261.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Electroluminescent Materials
4-(Perfluoropropan-2-yl)aniline derivatives have been utilized in the development of electroluminescent materials. A novel class of compounds, including derivatives of aniline, has shown properties such as reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and formation of stable amorphous glasses. These materials function as excellent emitting materials for organic electroluminescent devices, emitting multicolor light including white. They also serve as good host materials for emissive dopants in organic electroluminescent devices, enabling color tuning and improved performance (Doi et al., 2003).
Ionic Conductivity
Research has shown that the polymerization of aniline in the presence of perfluorinated polysulfonic acid results in soluble interpolyelectrolyte complexes. These complexes form free-standing films with high proton conductivity and electrical conductivity. This finding is significant for applications requiring high ionic conductivity (Boeva & Sergeyev, 2014).
Solar Cell Applications
Polymer derivatives of aniline, such as those synthesized with 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, have been used in solar cell applications. These polymers have shown high conductivity and porosity, making them efficient as counter electrodes in the fabrication of dye-sensitized solar cells. They have demonstrated higher energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Electrochromic Materials
Aniline derivatives have been incorporated into the synthesis of novel electrochromic materials. These materials exhibit properties like outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Corrosion Inhibition
Certain aniline derivatives have shown efficacy as corrosion inhibitors. For instance, compounds synthesized with aniline have been used to inhibit corrosion of mild steel in acidic solutions, displaying high efficiency and adherence to Langmuir’s isotherm (Daoud et al., 2014).
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDDQCRAKBGDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431246 | |
Record name | 4-perfluoroisopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-17-0 | |
Record name | 4-perfluoroisopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(heptafluoropropan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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